molecular formula C22H23N3O4 B2419228 N-(3,4-dimethoxyphenethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide CAS No. 1251708-54-9

N-(3,4-dimethoxyphenethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide

Cat. No.: B2419228
CAS No.: 1251708-54-9
M. Wt: 393.443
InChI Key: RHCBSCAHSIVXSR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and preclinical research. Its molecular structure incorporates both a dimethoxyphenethyl group and a methylpyridazinyl ether moiety, features commonly associated with potential biological activity. Compounds with similar structural motifs, such as pyrimidine and pyridazine derivatives, are actively investigated for their pharmacological properties, including as potential anticonvulsant agents . Research on analogous molecules often involves in silico studies, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, to predict their behavior and mechanism of action with biological targets like neurotransmitter receptors . This compound is intended for use in non-clinical laboratory research purposes only. It is not labeled or approved for use in humans or animals for diagnostic, therapeutic, or any other clinical applications. Researchers are responsible for handling this material in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-15-7-10-21(25-24-15)29-18-6-4-5-17(14-18)22(26)23-12-11-16-8-9-19(27-2)20(13-16)28-3/h4-10,13-14H,11-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCBSCAHSIVXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the 3,4-dimethoxyphenethylamine: This can be achieved through the reduction of the corresponding nitro compound or via reductive amination of 3,4-dimethoxyphenylacetaldehyde.

    Synthesis of the 6-methylpyridazin-3-ol: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The final step involves the coupling of 3,4-dimethoxyphenethylamine with 6-methylpyridazin-3-ol in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide: shares structural similarities with other benzamide derivatives and pyridazinyl compounds.

    This compound: can be compared to compounds like this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(3,4-dimethoxyphenethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide, identified by its CAS number 1251708-54-9, is a compound of significant interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables summarizing relevant studies.

Basic Information

PropertyValue
Molecular Formula C22H23N3O4
Molecular Weight 393.4 g/mol
CAS Number 1251708-54-9

Structural Information

The compound features a complex structure that includes a dimethoxyphenethyl group and a pyridazine moiety, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Preliminary studies suggest that this compound may function as an inhibitor of certain enzymes and receptors involved in disease pathways.

  • Inhibition of PI3K and HDAC : Similar compounds have shown potential as dual inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), which are critical in cancer progression. For instance, benzamide-based compounds have demonstrated IC50 values in the nanomolar range against these targets, indicating strong inhibitory effects .
  • Neuroprotective Effects : Research indicates that derivatives of benzamide compounds can exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The presence of specific substituents enhances their affinity for neuroreceptors.

Case Studies

  • Larvicidal Activity : A study evaluating related compounds for larvicidal activity against Aedes aegypti highlighted the significance of structural modifications on biological efficacy. Compounds with similar aromatic frameworks showed promising results with LC50 values indicating effective larvicidal properties .
  • Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of similar benzamide derivatives on human cell lines. Results indicated that certain structural modifications could lead to reduced cytotoxicity while maintaining therapeutic efficacy .

Summary of Key Studies

Study ReferenceFocus AreaKey Findings
Larvicidal ActivityLC50 values for related compounds below 30 μM; no cytotoxicity at high concentrations.
Dual Inhibition MechanismPotent inhibition of PI3K and HDAC with IC50 values < 25 nM; significant anti-cancer effects observed.

Pharmacokinetics

Research into the pharmacokinetic properties of similar compounds suggests favorable absorption and distribution profiles, making them suitable candidates for therapeutic development. Studies indicate that these compounds exhibit moderate half-lives and bioavailability, which are critical for effective dosing regimens.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(3,4-dimethoxyphenethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide, and how do they influence its potential pharmacological activity?

  • Answer : The compound integrates three structural motifs:

  • A 3,4-dimethoxyphenethyl group (lipophilic, may enhance membrane permeability).
  • A pyridazine ring with a 6-methyl substitution (imparts hydrogen-bonding and π-π stacking capabilities).
  • A benzamide core with an ether-linked pyridazinyloxy group (modulates electronic properties and target binding).
    These features are associated with interactions with enzymes (e.g., kinases) or receptors (e.g., G protein-coupled receptors) due to their similarity to bioactive pyridazine derivatives .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : Synthesis typically involves:

Coupling reactions : Amide bond formation between 3-((6-methylpyridazin-3-yl)oxy)benzoic acid and 3,4-dimethoxyphenethylamine using activating agents like EDCI/HOBt.

Etherification : Nucleophilic substitution between a hydroxylated benzamide precursor and 3-chloro-6-methylpyridazine under basic conditions (e.g., K₂CO₃ in DMF).

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization for ≥95% purity .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Answer :

  • NMR spectroscopy (¹H/¹³C): Validates proton environments and carbon frameworks (e.g., methoxy peaks at δ 3.7–3.9 ppm).
  • Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC : Assesses purity (>98% by reverse-phase C18 column).
  • Elemental analysis : Verifies C, H, N composition within 0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

  • Answer :

  • Reaction condition tuning : Use anhydrous solvents (e.g., DMF) under inert gas (N₂/Ar) to prevent hydrolysis.
  • Catalyst screening : Test Pd-based catalysts for coupling steps (e.g., Pd(OAc)₂ with Xantphos ligand).
  • Temperature control : Maintain 60–80°C during etherification to avoid decomposition.
  • Real-time monitoring : Employ TLC or inline IR spectroscopy to track reaction progress .

Q. What strategies are recommended to resolve contradictions in reported biological activity data for this compound?

  • Answer :

  • Dose-response validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) in cell-based (e.g., MTT assay) and enzyme inhibition models.
  • Target specificity profiling : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Structural analogs comparison : Compare activity with derivatives lacking the 6-methylpyridazine group to isolate pharmacophore contributions .

Q. How can in silico modeling predict the compound’s interaction with potential biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR, VEGFR).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
  • Pharmacophore mapping : Align the compound’s functional groups with known inhibitors (e.g., pyridazine-based kinase inhibitors) using Schrödinger Phase .

Q. What experimental approaches validate the compound’s mechanism of action in disease models?

  • Answer :

  • Biochemical assays : Measure inhibition of ROS production (e.g., DCFH-DA assay) or apoptosis markers (caspase-3/7 activation).
  • Gene expression profiling : qPCR/Western blot for downstream targets (e.g., p53, Bcl-2).
  • In vivo models : Test efficacy in xenograft tumors (e.g., HCT-116 colorectal cancer) at 10–50 mg/kg doses .

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